N-(5-Bromo-3-chloropyridin-2-YL)acetamide
Description
N-(5-Bromo-3-chloropyridin-2-YL)acetamide is a chemical compound with the molecular formula C7H6BrClN2O and a molecular weight of 249.49 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, a chlorine atom at the 3rd position, and an acetamide group attached to the 2nd position of a pyridine ring . It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
N-(5-bromo-3-chloropyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O/c1-4(12)11-7-6(9)2-5(8)3-10-7/h2-3H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRZUQOTJGAUGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=N1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-3-chloropyridin-2-YL)acetamide typically involves the reaction of 5-bromo-3-chloropyridine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield . The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-3-chloropyridin-2-YL)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The acetamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to substitute the halogen atoms.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation Reactions: Products include N-oxides of the original compound.
Reduction Reactions: Products include amines derived from the reduction of the acetamide group.
Scientific Research Applications
N-(5-Bromo-3-chloropyridin-2-YL)acetamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-Bromo-3-chloropyridin-2-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-2-chloropyridin-3-yl)acetamide
- N-(5-Bromo-4-chloropyridin-2-yl)acetamide
- N-(5-Bromo-3-fluoropyridin-2-yl)acetamide
Uniqueness
N-(5-Bromo-3-chloropyridin-2-YL)acetamide is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which influences its chemical reactivity and biological activity . This unique structure allows for selective interactions with molecular targets, making it a valuable compound in scientific research.
Biological Activity
N-(5-Bromo-3-chloropyridin-2-YL)acetamide is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine and chlorine substituent on the pyridine ring, which influences its reactivity and biological properties. The molecular formula is , and it exhibits properties typical of halogenated acetamides, which are known for their varied biological activities.
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to inhibition of enzymatic activity or modulation of receptor functions, contributing to its biological effects.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study on chloroacetamides indicated that the position of substituents on the phenyl ring plays a crucial role in their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity Against Various Strains
| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| This compound | Moderate | Low | Moderate |
| N-(4-chlorophenyl)-2-chloroacetamide | High | Moderate | Low |
| N-(3-bromophenyl)-2-chloroacetamide | High | Low | Moderate |
Quorum Sensing Inhibition
Another area of research focuses on the ability of this compound to act as a quorum sensing inhibitor. Quorum sensing is a communication system used by bacteria to coordinate their behavior based on population density. Compounds that inhibit this process can potentially reduce virulence in pathogenic bacteria, making them valuable in treating infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through quantitative structure-activity relationship (QSAR) models. These models help predict the efficacy of similar compounds based on their structural features. For instance, halogen substitution at specific positions on the pyridine ring has been shown to enhance lipophilicity and membrane permeability, crucial factors for antimicrobial activity .
Case Studies
- Antimicrobial Testing : In a study assessing various chloroacetamides, this compound demonstrated moderate effectiveness against Gram-positive bacteria but was less effective against Gram-negative strains. This aligns with findings that halogenated compounds often exhibit varied activity based on bacterial type .
- Quorum Sensing Inhibition : A recent investigation into new bioisosteres revealed that compounds with similar scaffolds to this compound effectively inhibited quorum sensing in Chromobacterium violaceum. This suggests potential therapeutic applications in controlling bacterial infections without relying solely on traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
